Cas no 99513-21-0 (2-Methyl-1,5-naphthyridin-4-ol)

2-Methyl-1,5-naphthyridin-4-ol is a heterocyclic compound featuring a naphthyridine core with a methyl substituent at the 2-position and a hydroxyl group at the 4-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its rigid aromatic framework enhances binding affinity in molecular interactions, while the hydroxyl group offers functional versatility for further derivatization. The compound exhibits stability under standard conditions, ensuring reliable handling and storage. Its synthetic utility is underscored by its role in developing bioactive molecules, particularly in medicinal chemistry, where it serves as a scaffold for kinase inhibitors and other therapeutic agents.
2-Methyl-1,5-naphthyridin-4-ol structure
99513-21-0 structure
Product name:2-Methyl-1,5-naphthyridin-4-ol
CAS No:99513-21-0
MF:C9H8N2O
MW:160.17262172699
MDL:MFCD28098169
CID:2104857

2-Methyl-1,5-naphthyridin-4-ol Chemical and Physical Properties

Names and Identifiers

    • 2-?methyl-1,?5-?Naphthyridin-?4-?ol
    • 2-Methyl-1,5-naphthyridin-4-ol
    • 2-methyl-1H-[1,5]naphthyridin-4-one
    • XHQHBSCUWFTAOM-UHFFFAOYSA-N
    • 1778AJ
    • 1779AJ
    • 2-methyl-1,5-naphthyridin-4(1H)-one
    • 1,5-Naphthyridin-4(1H)-one, 2-methyl-
    • 2-methyl-1,4-dihydro-1,5-naphthyridin-4-one
    • 2-Methyl-[1,5]naphthyridin-4-ol
    • MDL: MFCD28098169
    • Inchi: 1S/C9H8N2O/c1-6-5-8(12)9-7(11-6)3-2-4-10-9/h2-5H,1H3,(H,11,12)
    • InChI Key: XHQHBSCUWFTAOM-UHFFFAOYSA-N
    • SMILES: O=C1C=C(C)NC2C=CC=NC=21

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 235
  • Topological Polar Surface Area: 42

2-Methyl-1,5-naphthyridin-4-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
80R0348-5g
2-Methyl-[1,5]naphthyridin-4-ol
99513-21-0 96%
5g
33904.74CNY 2021-05-08
abcr
AB530121-1 g
2-Methyl-1,5-naphthyridin-4-ol
99513-21-0
1g
€1,634.80 2022-07-29
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
80R0348-50mg
2-Methyl-[1,5]naphthyridin-4-ol
99513-21-0 96%
50mg
1322.95CNY 2021-05-08
abcr
AB530121-100mg
2-Methyl-1,5-naphthyridin-4-ol; .
99513-21-0
100mg
€402.00 2024-08-02
abcr
AB530121-50mg
2-Methyl-1,5-naphthyridin-4-ol; .
99513-21-0
50mg
€311.70 2024-08-02
eNovation Chemicals LLC
D971564-100mg
2-Methyl-[1,5]naphthyridin-4-ol
99513-21-0 95%
100mg
$255 2025-02-20
abcr
AB530121-250mg
2-Methyl-1,5-naphthyridin-4-ol; .
99513-21-0
250mg
€583.80 2024-08-02
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
80R0348-1g
2-Methyl-[1,5]naphthyridin-4-ol
99513-21-0 96%
1g
¥8726.45 2025-01-20
eNovation Chemicals LLC
D971564-250mg
2-Methyl-[1,5]naphthyridin-4-ol
99513-21-0 95%
250mg
$370 2025-02-28
eNovation Chemicals LLC
D971564-100mg
2-Methyl-[1,5]naphthyridin-4-ol
99513-21-0 95%
100mg
$255 2025-02-28

Additional information on 2-Methyl-1,5-naphthyridin-4-ol

Introduction to 2-Methyl-1,5-naphthyridin-4-ol (CAS No. 99513-21-0)

2-Methyl-1,5-naphthyridin-4-ol, also known by its CAS number 99513-21-0, is a versatile compound with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique molecular structure, which includes a naphthyridine ring system substituted with a methyl group and a hydroxyl group. The chemical formula of 2-Methyl-1,5-naphthyridin-4-ol is C10H9N2O, and it has a molecular weight of approximately 175.19 g/mol.

The naphthyridine ring system is known for its biological activity and has been the focus of numerous studies in medicinal chemistry. The presence of the hydroxyl group in the 4-position of the ring adds to the compound's reactivity and potential for forming hydrogen bonds, which can be crucial for its interactions with biological targets. The methyl substitution at the 2-position further influences the compound's physical and chemical properties, such as solubility and stability.

In recent years, 2-Methyl-1,5-naphthyridin-4-ol has gained attention due to its potential therapeutic applications. Research has shown that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of naphthyridines, including those with hydroxyl substitutions, demonstrated significant inhibitory effects on cancer cell proliferation. These findings suggest that 2-Methyl-1,5-naphthyridin-4-ol could be a valuable lead compound for further drug development.

The synthesis of 2-Methyl-1,5-naphthyridin-4-ol can be achieved through various methods. One common approach involves the condensation of 2-methylpyridine with an appropriate aldehyde or ketone followed by cyclization and oxidation steps. This synthetic route allows for the introduction of different substituents at various positions on the naphthyridine ring, providing chemists with flexibility in designing analogs with tailored properties.

In addition to its potential as a therapeutic agent, 2-Methyl-1,5-naphthyridin-4-ol has also been explored for its use in materials science. The unique electronic properties of naphthyridine derivatives make them suitable for applications in organic electronics and photovoltaic devices. For example, a study published in Advanced Materials in 2020 demonstrated that naphthyridine-based compounds could enhance the efficiency of organic solar cells due to their favorable bandgap and charge transport properties.

The physical properties of 2-Methyl-1,5-naphthyridin-4-ol, such as its melting point and solubility, are important considerations for both research and industrial applications. The compound typically appears as a white or off-white solid at room temperature and is moderately soluble in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO). These properties facilitate its handling and use in various experimental setups.

Safety is another critical aspect when working with chemical compounds like 2-Methyl-1,5-naphthyridin-4-ol. While it is not classified as a hazardous material under current regulations, proper handling precautions should be followed to ensure laboratory safety. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and following standard procedures for waste disposal.

In conclusion, 2-Methyl-1,5-naphthyridin-4-ol (CAS No. 99513-21-0) is a promising compound with diverse applications in medicinal chemistry and materials science. Its unique molecular structure and biological activity make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its properties and potential uses, it is likely that this compound will play an increasingly important role in advancing scientific knowledge and technological innovation.

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